molecular formula C8H7ClOS B12354421 (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal

(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal

Cat. No.: B12354421
M. Wt: 186.66 g/mol
InChI Key: MCSWRTRQJKPWDP-GQCTYLIASA-N
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Description

(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal is an organic compound characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carbaldehyde.

    Formation of the Enal: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and solvent flow rates) can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: 3-(5-chlorothiophen-2-yl)-2-methylpropanoic acid.

    Reduction: 3-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-bromothiophen-2-yl)-2-methylprop-2-enal: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(5-fluorothiophen-2-yl)-2-methylprop-2-enal: Similar structure with a fluorine atom instead of chlorine.

    (E)-3-(5-methylthiophen-2-yl)-2-methylprop-2-enal: Similar structure with a methyl group instead of chlorine.

Uniqueness

(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal

InChI

InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3/b6-4+

InChI Key

MCSWRTRQJKPWDP-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\C1=CC=C(S1)Cl)/C=O

Canonical SMILES

CC(=CC1=CC=C(S1)Cl)C=O

Origin of Product

United States

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